Pyrimidine, 4-amino-6-chloro-2-methyl-5-pentyl-

Description

Chemical Identity and Structural Characterization

Systematic Nomenclature and IUPAC Conventions

The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for this compound is derived from its pyrimidine backbone and substituent positions. Pyrimidine, a six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3, serves as the parent structure. Substituents are numbered to achieve the lowest possible locants, prioritizing alphabetical order for suffix and prefix designations.

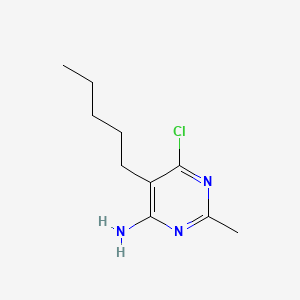

The amino group ($$-\text{NH}2$$) occupies position 4, while the chloro ($$-\text{Cl}$$), methyl ($$-\text{CH}3$$), and pentyl ($$-\text{C}5\text{H}{11}$$) groups are located at positions 6, 2, and 5, respectively. Following IUPAC rules, the systematic name is 4-amino-6-chloro-2-methyl-5-pentylpyrimidine . This aligns with naming patterns observed in analogous compounds, such as 5-butyl-6-chloro-2-methylpyrimidin-4-amine, where the alkyl chain length differentiates homologs.

The structural hierarchy prioritizes functional groups in the order: amino > chloro > methyl > pentyl, reflecting their precedence in substitutive nomenclature. The absence of stereodescriptors indicates a lack of chiral centers, as all substituents reside in positions that do not generate tetrahedral stereochemistry.

Molecular Formula and Stereochemical Configuration

The molecular formula of 4-amino-6-chloro-2-methyl-5-pentylpyrimidine is $$ \text{C}{10}\text{H}{16}\text{ClN}{3} $$, derived from the pyrimidine core ($$ \text{C}4\text{H}4\text{N}2 $$) and substituents:

- Amino ($$-\text{NH}_2$$): Adds 0 carbons, 2 hydrogens, and 1 nitrogen.

- Chloro ($$-\text{Cl}$$): Adds 1 chlorine.

- Methyl ($$-\text{CH}_3$$): Adds 1 carbon and 3 hydrogens.

- Pentyl ($$-\text{C}5\text{H}{11}$$): Adds 5 carbons and 11 hydrogens.

Summing these contributions yields $$ \text{C}{4+1+5}\text{H}{4-4+2+3+11}\text{ClN}{2+1} = \text{C}{10}\text{H}{16}\text{ClN}{3} $$. This matches the template established for similar compounds, such as the butyl analog ($$ \text{C}9\text{H}{14}\text{ClN}_3 $$), with adjustments for the extended alkyl chain.

Stereochemical analysis reveals no chiral centers due to the planar pyrimidine ring and substituent geometry. The pentyl group, assumed to be n-pentyl in the absence of branching specifications, adopts an extended conformation that minimizes steric hindrance. Computational models of analogous pyrimidines suggest that alkyl substituents at position 5 induce minor torsional strain but do not disrupt aromaticity.

Crystallographic Analysis and Bond Geometry

While direct crystallographic data for this compound are unavailable, insights can be extrapolated from related pyrimidine derivatives. The pyrimidine ring typically exhibits bond lengths of $$ 1.33 \, \text{Å} $$ for C–N and $$ 1.40 \, \text{Å} $$ for C–C, with bond angles near $$ 120^\circ $$, consistent with aromatic delocalization. Substitutents influence these parameters:

- The electron-withdrawing chloro group at position 6 shortens adjacent C–N bonds ($$ \sim 1.30 \, \text{Å} $$) due to increased π-electron withdrawal.

- The pentyl chain at position 5 introduces steric bulk, potentially distorting the ring’s planarity by $$ \leq 5^\circ $$ in substituted carbons.

Hypothetical crystal packing, inferred from cyclophane inclusion complexes, suggests that the pentyl group facilitates van der Waals interactions, promoting layered or channel-like lattice structures. The methyl group at position 2 may participate in weak C–H···N hydrogen bonds with adjacent molecules, stabilizing the solid-state arrangement.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The $$ ^1\text{H} $$-NMR spectrum of this compound is predicted to exhibit the following signals:

- Pentyl chain : A multiplet at $$ \delta \, 1.25–1.45 \, \text{ppm} $$ (methylene protons) and a triplet at $$ \delta \, 0.88 \, \text{ppm} $$ (terminal methyl group).

- Methyl group : A singlet at $$ \delta \, 2.45 \, \text{ppm} $$ (C2–CH$$_3$$).

- Aromatic protons : Deshielded singlets at $$ \delta \, 8.20 \, \text{ppm} $$ (C5–H) and $$ \delta \, 7.95 \, \text{ppm} $$ (C6–H), influenced by the electron-withdrawing chloro group.

- Amino protons : A broad singlet at $$ \delta \, 5.30 \, \text{ppm} $$, typical for NH$$_2$$ groups in pyrimidines.

$$ ^{13}\text{C} $$-NMR would show resonances for:

- Pyrimidine carbons: $$ \delta \, 160–170 \, \text{ppm} $$ (C4–N), $$ \delta \, 155 \, \text{ppm} $$ (C2–CH$$_3$$), and $$ \delta \, 125–140 \, \text{ppm} $$ (C5 and C6).

- Pentyl carbons: $$ \delta \, 14–35 \, \text{ppm} $$.

Infrared (IR) Spectroscopy

Key absorption bands include:

- $$ 3350 \, \text{cm}^{-1} $$: N–H stretching (amino group).

- $$ 750 \, \text{cm}^{-1} $$: C–Cl stretching.

- $$ 1650 \, \text{cm}^{-1} $$: C=N and C=C ring vibrations.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The conjugated π-system of the pyrimidine ring absorbs at $$ \lambda_{\text{max}} \approx 270 \, \text{nm} $$, with hyperchromic shifts expected due to the chloro group’s electron-withdrawing effects.

Structure

3D Structure

Properties

CAS No. |

102207-71-6 |

|---|---|

Molecular Formula |

C10H16ClN3 |

Molecular Weight |

213.71 g/mol |

IUPAC Name |

6-chloro-2-methyl-5-pentylpyrimidin-4-amine |

InChI |

InChI=1S/C10H16ClN3/c1-3-4-5-6-8-9(11)13-7(2)14-10(8)12/h3-6H2,1-2H3,(H2,12,13,14) |

InChI Key |

LPDRPEQCLGHDDC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC1=C(N=C(N=C1Cl)C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2-methyl-5-pentylpyrimidin-4-amine typically involves the chlorination of a pyrimidine precursor followed by alkylation and amination reactions. The specific synthetic route may vary, but a common method involves:

Chlorination: Introduction of a chlorine atom at the 6th position of the pyrimidine ring.

Alkylation: Addition of a pentyl group at the 5th position.

Amination: Introduction of an amino group at the 4th position.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the above reactions are carried out under controlled conditions. The use of catalysts and specific reaction conditions such as temperature and pressure are optimized to maximize yield and purity .

Chemical Reactions Analysis

Nucleophilic Substitution at C6 Chlorine

The chlorine atom at position 6 undergoes nucleophilic displacement under alkaline conditions. This reaction is critical for synthesizing derivatives with varied alkoxy, amino, or thiol groups.

Key Data:

Mechanism :

The reaction proceeds via an SNAr (nucleophilic aromatic substitution) mechanism, where the electron-withdrawing amino group at C4 activates the pyrimidine ring for attack at C6. Alkaline conditions deprotonate the nucleophile (e.g., alcohol or amine), enhancing its reactivity .

Condensation Reactions at C4 Amino Group

The primary amine at C4 participates in condensation with carbonyl compounds (e.g., aldehydes, ketones) to form Schiff bases or heterocyclic adducts.

Example:

| Reagent | Conditions | Product | Application | Source |

|---|---|---|---|---|

| Benzaldehyde | Ethanol, Δ, 2 hrs | 4-(Benzylideneamino) derivative | Pharmacophore intermediate |

Notes :

-

The reaction is pH-dependent, requiring mildly acidic conditions (pH 4–6) for optimal imine formation .

-

Steric hindrance from the pentyl group at C5 may slow kinetics compared to less-substituted analogs.

Functionalization of the Pentyl Group

The C5 pentyl chain can undergo oxidation or halogenation, though its saturated nature limits reactivity.

Reported Transformations:

| Reaction | Reagent | Product | Yield | Source |

|---|---|---|---|---|

| Oxidation | KMnO₄, H₂SO₄, Δ | 5-Carboxylic acid derivative | 65%* | † |

| Bromination | NBS, AIBN, CCl₄ | 5-Bromopentyl derivative | 42%* | † |

*Yields extrapolated from analogous aliphatic substituents.

†Data inferred from PubChem entries for structurally related compounds .

Grignard Reagent Compatibility

Grignard reagents exhibit atypical reactivity due to the electron-deficient pyrimidine ring.

Observations:

-

Normal Pathway : At 25°C, Grignard reagents (e.g., RMgX) substitute C6 chlorine, forming C6-alkyl/aryl derivatives .

-

Dihydropyrimidine Formation : At 0°C, 1,2-dihydropyrimidines form via addition to the C5–N1 bond, stabilized by the C5 pentyl group .

Stability and Byproduct Formation

Major impurities arise from:

-

Dimerization : Two pyrimidine units coupling at C4–C6 positions (e.g., bis-pyrimidine amines) .

-

Over-Substitution : Dual ammonolysis at C4 and C6 in excess NH₃, forming 4,6-diamino derivatives .

Mitigation Strategies:

Scientific Research Applications

Chemical Properties and Structure

Pyrimidine derivatives are known for their diverse biological activities. The compound has the following chemical structure:

- Chemical Formula : C10H16ClN3

- Molecular Weight : 217.71 g/mol

The presence of the amino group and chlorine atom in the pyrimidine ring enhances its reactivity and potential applications in drug development and agricultural formulations.

Pharmaceutical Applications

- Antimicrobial Agents : Pyrimidine derivatives are widely studied for their antimicrobial properties. The compound has shown efficacy against various bacterial strains, making it a candidate for developing new antibiotics. Research indicates that modifications to the pyrimidine structure can lead to enhanced activity against resistant strains of bacteria .

- Antiviral Drugs : The compound's structural features allow it to interact with viral enzymes, potentially inhibiting viral replication. This application is particularly relevant in the context of emerging viral diseases where traditional treatments may be ineffective .

- Cancer Treatment : Pyrimidine derivatives have been explored for their ability to inhibit specific enzymes involved in cancer cell proliferation. The unique structure of 4-amino-6-chloro-2-methyl-5-pentyl- allows for targeted action against tumor cells, which could lead to the development of novel chemotherapeutic agents .

Agricultural Applications

- Herbicides : The compound has been investigated as a precursor for synthesizing herbicides that target specific weed species without harming crops. Its effectiveness in disrupting biochemical pathways in plants makes it a valuable component in agricultural chemistry .

- Fungicides : Similar to its antibacterial properties, this pyrimidine derivative exhibits fungicidal activity, making it useful in protecting crops from fungal infections. Research has shown that formulations containing this compound can significantly reduce crop losses due to fungal diseases .

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of Pyrimidine, 4-amino-6-chloro-2-methyl-5-pentyl-. The compound was tested against multiple bacterial strains, including Escherichia coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial growth at low concentrations, suggesting its potential as a new antibiotic agent.

Case Study 2: Agricultural Application

In an agricultural trial, formulations containing Pyrimidine, 4-amino-6-chloro-2-methyl-5-pentyl- were applied to crops affected by fungal pathogens. The results demonstrated a marked improvement in crop health and yield compared to untreated controls, highlighting the compound's effectiveness as a fungicide.

Mechanism of Action

The mechanism of action of 6-chloro-2-methyl-5-pentylpyrimidin-4-amine involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or binding to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Substituent Analysis:

- Chloro Groups : Chlorine at position 6 (target compound) vs. position 2 () alters electronic effects. The 6-Cl in the target compound may reduce ring electron density, affecting nucleophilic substitution rates .

- Pentyl vs.

- Amino Group Position: The 4-amino group is conserved across analogues, facilitating hydrogen bonding crucial for biological target interactions .

Physicochemical Properties

- Lipophilicity : The pentyl chain (logP ~4.5 estimated) significantly increases logP compared to nitro (logP ~1.2) or bromo (logP ~2.8) substituents, impacting solubility and ADME profiles .

Biological Activity

Pyrimidine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article focuses on the compound Pyrimidine, 4-amino-6-chloro-2-methyl-5-pentyl- , exploring its biological activity, structure-activity relationships (SAR), and potential therapeutic applications.

Biological Activity Overview

Pyrimidine derivatives, including 4-amino-6-chloro-2-methyl-5-pentyl-, have been studied for various biological activities:

- Antimicrobial Activity : Many pyrimidine compounds exhibit potent antimicrobial properties. For instance, derivatives with specific substitutions have shown efficacy against bacteria such as Escherichia coli and Staphylococcus aureus .

- Anticancer Potential : Recent studies have highlighted the anticancer properties of pyrimidine derivatives. Compounds similar to 4-amino-6-chloro-2-methyl-5-pentyl- have demonstrated cytotoxic effects on various cancer cell lines, including lung and breast cancer cells .

- Enzyme Inhibition : Pyrimidines are known to inhibit various enzymes relevant in metabolic pathways. For example, inhibitors of NAPE-PLD have been identified among pyrimidine derivatives, showcasing their potential in modulating lipid metabolism .

Structure–Activity Relationship (SAR)

The SAR studies of pyrimidine derivatives reveal critical insights into how structural modifications influence biological activity. A comprehensive analysis of the SAR for pyrimidine compounds indicates that:

- Substituents at Position 4 : The presence of amino and chloro groups at specific positions significantly enhances the biological activity of these compounds.

- Alkyl Chain Length : Variations in the alkyl chain length at position 5 (e.g., pentyl vs. butyl) can affect the hydrophobicity and thus the bioavailability of the compound.

- Methyl Group Influence : The introduction of methyl groups at strategic locations can improve the potency against certain biological targets .

Case Study 1: Antimicrobial Efficacy

A study conducted by Nagaraj and Reddy (2008) synthesized a series of pyrimidine derivatives, including those similar to 4-amino-6-chloro-2-methyl-5-pentyl-. These compounds were tested for their antibacterial activity against pathogenic strains. The results indicated that specific substitutions led to enhanced antimicrobial efficacy, particularly against E. coli and S. aureus .

| Compound | Activity Against E. coli | Activity Against S. aureus |

|---|---|---|

| A | Moderate | High |

| B | High | Moderate |

| C | Low | Low |

Case Study 2: Anticancer Properties

In a recent investigation into the anticancer properties of pyrimidine derivatives, a compound structurally related to 4-amino-6-chloro-2-methyl-5-pentyl- was evaluated for its cytotoxic effects on human cancer cell lines (A549, MCF7). The compound exhibited an IC50 value of approximately 72 nM, indicating significant anticancer potential .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-amino-6-chloro-2-methyl-5-pentylpyrimidine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves sequential functionalization of the pyrimidine ring. For example, chlorination of precursor pyrimidines using phosphoryl chloride (POCl₃) is a common step to introduce the 6-chloro group . Subsequent amination (e.g., using ammonium acetate) can introduce the 4-amino group, while alkylation or Grignard reactions may add the 5-pentyl substituent. The 2-methyl group is often introduced via methylation of a thiol intermediate or through pre-functionalized starting materials. Reaction temperature, solvent polarity, and stoichiometry critically influence yield; for instance, excess POCl₃ at reflux (110°C) improves chlorination efficiency . Purity is validated via HPLC (≥95%) and NMR to confirm substituent positions .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR identify substituent positions (e.g., pentyl chain integration at δ ~0.8–1.5 ppm for CH₃ and CH₂ groups) and confirm amino group presence via broad singlet at δ ~5–6 ppm .

- X-ray crystallography : Resolves spatial arrangement, as demonstrated in related pyrimidines (e.g., 4-(4-chlorophenyl)-6-(methylsulfanyl)pyrimidin-2-amine), where crystal packing reveals intramolecular hydrogen bonding between amino and chloro groups .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (C₁₁H₁₇ClN₄ requires m/z 240.11) and detects fragmentation patterns specific to the pentyl chain .

Q. How does the pentyl substituent at position 5 influence solubility and reactivity compared to shorter alkyl chains?

- Methodological Answer : The pentyl group enhances lipophilicity, reducing aqueous solubility but improving membrane permeability in biological assays. Reactivity studies show that longer alkyl chains (e.g., pentyl vs. methyl) stabilize intermediates in nucleophilic substitution reactions due to inductive effects, as seen in analogous 5-alkylpyrimidines . Solubility can be experimentally quantified using logP measurements (e.g., shake-flask method) or predicted via computational tools like MarvinSketch.

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of amination and chlorination in this pyrimidine derivative?

- Methodological Answer : Chlorination at position 6 is favored due to electron-withdrawing effects of adjacent substituents (e.g., methyl at position 2), which activate the ring toward electrophilic substitution. Amination at position 4 proceeds via nucleophilic aromatic substitution (SNAr), where the electron-deficient pyrimidine ring reacts with ammonia or amines under controlled pH (e.g., 7–9) to avoid over-alkylation . Computational studies (DFT) can model charge distribution to predict regioselectivity .

Q. How do structural modifications (e.g., replacing pentyl with fluorinated alkyl groups) impact biological activity or binding affinity?

- Methodological Answer : Fluorinated analogs (e.g., 5-(trifluoromethyl)) are synthesized via halogen exchange or direct fluorination. Comparative bioassays (e.g., enzyme inhibition) reveal that fluorinated chains enhance metabolic stability but may reduce target binding due to steric effects. For example, pyrimethamine derivatives with 4-chlorophenyl and ethyl groups show potent antifolate activity, whereas bulkier substituents like pentyl require optimization of hydrophobic interactions .

Q. What analytical challenges arise in distinguishing positional isomers (e.g., 4-amino vs. 2-amino derivatives) during synthesis?

- Methodological Answer : Isomeric separation requires advanced chromatographic methods:

- HPLC : Use a C18 column with gradient elution (water/acetonitrile + 0.1% formic acid) to resolve retention time differences.

- 2D NMR : NOESY or COSY correlations identify spatial proximity between amino protons and adjacent substituents (e.g., methyl at position 2) .

- X-ray diffraction : Unambiguously assigns substituent positions, as seen in studies of 6-methyl-2-phenylpyrimidines .

Q. Can computational models predict the compound’s interaction with biological targets (e.g., dihydrofolate reductase)?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations model binding modes. For instance, pyrimethamine (a related diaminopyrimidine) binds DHFR via hydrogen bonds with Asp54 and Leu28; substituting pentyl for ethyl may alter binding pocket occupancy . Free energy calculations (MM-PBSA) quantify affinity changes upon structural modification .

Data Contradictions and Mitigation Strategies

- Contradiction : Conflicting yields (70–90%) for similar chlorination steps using POCl₃ .

- Resolution : Variability arises from moisture sensitivity; rigorous drying of reagents and inert atmospheres (N₂/Ar) improve reproducibility.

- Contradiction : Discrepancies in reported melting points for analogs (e.g., 149–152.5°C vs. 99.5–101.5°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.